Methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
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Overview
Description
Methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoate ester linked to a pyrrolidine ring substituted with a hydroxypiperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multiple steps. One common method includes the reaction of a benzotriazole amide of isophthalic acid monomethyl ester with 1-(4-(piperidin-1-yl)phenyl)ethanone. This reaction proceeds under mild conditions and is characterized by the formation of an asymmetric aromatic 1,3-diketone . The reaction conditions often involve the use of solvents such as chloroform or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypiperidine group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypiperidine group may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and ligands for metal complexes.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The hydroxypiperidine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzoate ester group may also play a role in the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike similar compounds, it possesses both a hydroxypiperidine and a benzoate ester group, allowing for a broader range of applications and interactions.
Properties
IUPAC Name |
methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-24-17(23)11-2-4-12(5-3-11)19-15(21)10-14(16(19)22)18-8-6-13(20)7-9-18/h2-5,13-14,20H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGTWYNOCKUBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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